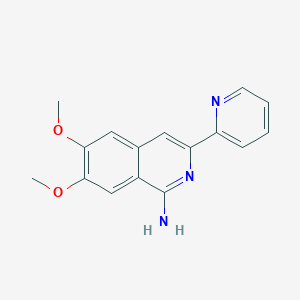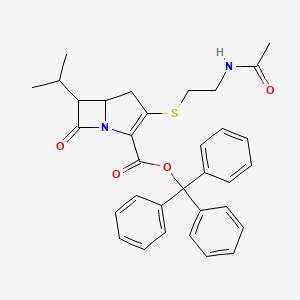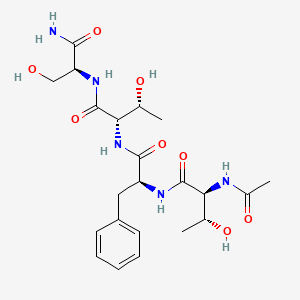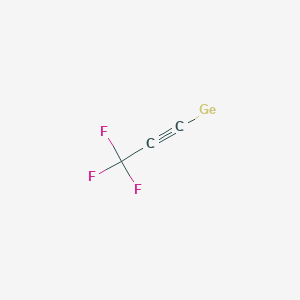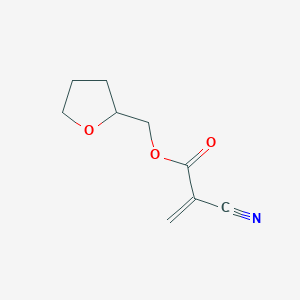
(Oxolan-2-yl)methyl 2-cyanoprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Oxolan-2-yl)methyl 2-cyanoprop-2-enoate is a chemical compound known for its unique structure and properties It is a member of the ester family, characterized by the presence of an oxolane ring and a cyano group attached to a prop-2-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Oxolan-2-yl)methyl 2-cyanoprop-2-enoate typically involves the esterification of oxolane-2-methanol with 2-cyanoprop-2-enoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis while maintaining product purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Oxolan-2-yl)methyl 2-cyanoprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane-2-carboxylic acid derivatives, while reduction can produce amine-substituted compounds.
Applications De Recherche Scientifique
(Oxolan-2-yl)methyl 2-cyanoprop-2-enoate has found applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in biochemical assays and studies.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (Oxolan-2-yl)methyl 2-cyanoprop-2-enoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester moiety can undergo hydrolysis. These interactions can modulate various biochemical pathways, making the compound valuable in research and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-cyanoacrylate: Similar ester structure but with different reactivity.
Methyl methacrylate: Shares the ester functional group but lacks the cyano group.
Oxolane-2-carboxylic acid: Similar oxolane ring structure but different functional groups.
Propriétés
Numéro CAS |
72838-75-6 |
|---|---|
Formule moléculaire |
C9H11NO3 |
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
oxolan-2-ylmethyl 2-cyanoprop-2-enoate |
InChI |
InChI=1S/C9H11NO3/c1-7(5-10)9(11)13-6-8-3-2-4-12-8/h8H,1-4,6H2 |
Clé InChI |
FNVQIYPKWVVQID-UHFFFAOYSA-N |
SMILES canonique |
C=C(C#N)C(=O)OCC1CCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Dimethylamino)ethyl]but-2-enamide](/img/structure/B14457332.png)

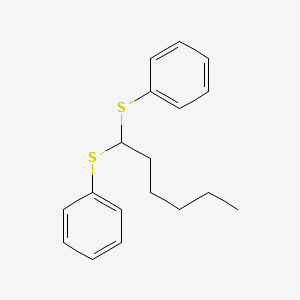


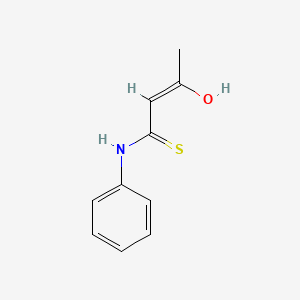
![16-Hydroxy-12-methoxy-5,7,9,21-tetraoxahexacyclo[11.8.0.02,10.03,8.04,6.015,20]henicosa-1,10,12,15,17,19-hexaen-14-one](/img/structure/B14457372.png)
![1-Methyl-1-silabicyclo[2.2.2]octa-2,5,7-triene](/img/structure/B14457380.png)
